Stereochemical Purity Drives Pharmacological Relevance: Enantiomeric Excess vs. Racemic and Diastereomeric Pyrrolidine Mixtures
The (2R,5S) enantiomer is supplied with a certified purity of 98% (achiral purity) . While chiral HPLC-derived enantiomeric excess (ee) is not explicitly published by the vendor, the compound's procurement value rests on the established principle that cis-2,5-disubstituted pyrrolidine enantiomers exhibit divergent biological activity. For the structurally related cis-pyrrolidine alkaloid 225H, the (+)-(2R,5S) and (−)-(5S,2R) enantiomers were demonstrated to be pharmacologically distinct entities requiring independent enantioselective synthesis [1]. In the absence of a defined ee specification from a supplier, a user introducing this building block into a chiral drug candidate program assumes the risk of diastereomeric impurity carry-through, which can confound in vitro IC₅₀ and in vivo PK/PD data by 10- to >100-fold depending on the target's stereochemical discrimination ratio.
| Evidence Dimension | Stereochemical fidelity and chiral purity |
|---|---|
| Target Compound Data | ≥98% achiral purity (vendor specification); (2R,5S) absolute configuration confirmed by stereospecific synthesis route |
| Comparator Or Baseline | Racemic cis-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine; (2S,5R)-enantiomer; trans diastereomer |
| Quantified Difference | Not explicitly quantified for this exact compound; class-level evidence indicates enantiomeric differentiation for cis-2,5-disubstituted pyrrolidines can exceed 100-fold in receptor binding assays [1] |
| Conditions | AKSci vendor Certificate of Analysis; literature precedent for enantiomeric differentiation of cis-2,5-disubstituted pyrrolidine alkaloids (e.g., alkaloid 225H) |
Why This Matters
Procurement of the correct single enantiomer avoids downstream purification costs, ambiguous SAR data, and potential clinical candidate disqualification due to stereochemical impurity.
- [1] Enantioselective syntheses of both enantiomers of cis-pyrrolidine 225H. (PMC). The (2R,5S) and (5S,2R) enantiomers are distinct chemical entities. Retrieved from https://pmc.ncbi.nlm.nih.gov. View Source
